molecular formula C5H10Cl2N2S B1666323 2-(1,3-Thiazol-4-yl)ethanamine CAS No. 7728-74-7

2-(1,3-Thiazol-4-yl)ethanamine

Cat. No. B1666323
CAS RN: 7728-74-7
M. Wt: 128.2 g/mol
InChI Key: WNBVPHXGUOQHFD-UHFFFAOYSA-N
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Description

4-(Beta-aminoethyl)thiazole is a histamine analog which can induce cross-tolerance to histamine.

Scientific Research Applications

Disposition and Metabolism

Renzulli et al. (2011) studied the disposition of [14C]SB-649868, which is a novel orexin 1 and 2 receptor antagonist containing the 2-(1,3-Thiazol-4-yl)ethanamine structure. The study aimed at treating insomnia and found that elimination of the drug-related material was almost complete over a 9-day period, occurring principally via feces (79%), while urinary excretion accounted only for 12% of total radioactivity. The study provides critical insights into the metabolism and disposition of the compound, highlighting the role of 2-(1,3-Thiazol-4-yl)ethanamine in the pharmaceutical treatment of insomnia (Renzulli et al., 2011).

Antidepressant and Anticonvulsant Effects

Jin et al. (2019) synthesized new benzo[d]thiazol derivatives, including 2-(1,3-Thiazol-4-yl)ethanamine, and investigated their potential antidepressant and anticonvulsant effects. The study revealed that certain synthesized derivatives displayed significant antidepressant and anticonvulsant activities, suggesting the potential of 2-(1,3-Thiazol-4-yl)ethanamine in the development of new treatments for these conditions (Jin et al., 2019).

Metabolite Identification and Characterization

Takusagawa et al. (2012) characterized the mass balance and metabolite profiles of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)[U-14C]phenyl]acetamide, a β3-adrenoceptor agonist for the treatment of overactive bladder. The study identified major primary metabolic reactions and metabolites, indicating the significance of understanding the metabolism of compounds like 2-(1,3-Thiazol-4-yl)ethanamine for pharmaceutical applications (Takusagawa et al., 2012).

properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWRBJKPUBFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228007
Record name Lilly 04431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-4-yl)ethanamine

CAS RN

7728-74-7
Record name 4-(Beta-aminoethyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilly 04431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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